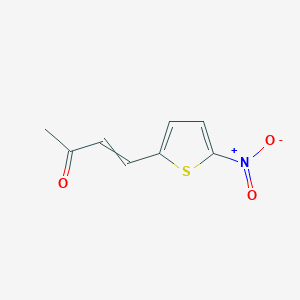
4-(5-nitrothiophen-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-nitrothiophen-2-yl)but-3-en-2-one is an organic compound that belongs to the class of nitrothiophenes. This compound features a thiophene ring substituted with a nitro group at the 5-position and a butenone chain at the 4-position. Nitrothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitrothiophen-2-yl)but-3-en-2-one typically involves the nitration of thiophene followed by a series of condensation reactions. One common method includes the nitration of thiophene to produce 5-nitrothiophene, which is then subjected to a Knoevenagel condensation with an appropriate aldehyde to form the desired butenone derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include continuous flow reactions and the use of industrial catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-nitrothiophen-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-aminothiophen-2-yl)but-3-en-2-one, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-(5-nitrothiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 4-(5-nitrothiophen-2-yl)but-3-en-2-one is not fully understood. it is believed to involve interactions with cellular proteins and enzymes, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, potentially disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-nitrothiophene-2-carboxaldehyde
- 5-nitrothiophene-2-carboxylic acid
- 5-nitrothiophene-2-amine
Uniqueness
4-(5-nitrothiophen-2-yl)but-3-en-2-one is unique due to its butenone chain, which imparts distinct chemical and physical properties compared to other nitrothiophene derivatives. This unique structure allows for specific interactions in chemical reactions and potential biological activities that are not observed with other similar compounds .
Eigenschaften
CAS-Nummer |
57559-00-9 |
|---|---|
Molekularformel |
C8H7NO3S |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
4-(5-nitrothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7NO3S/c1-6(10)2-3-7-4-5-8(13-7)9(11)12/h2-5H,1H3 |
InChI-Schlüssel |
CPESSTAEWMJABV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(S1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


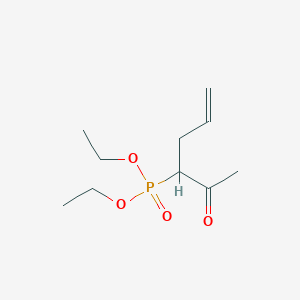

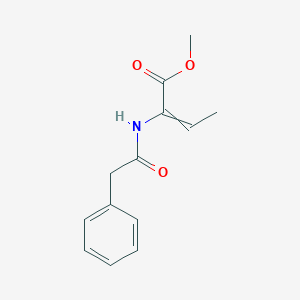

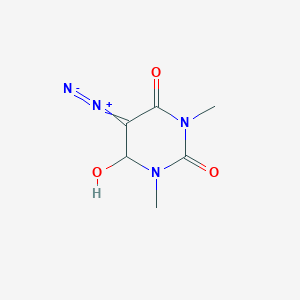
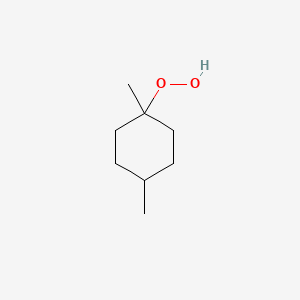
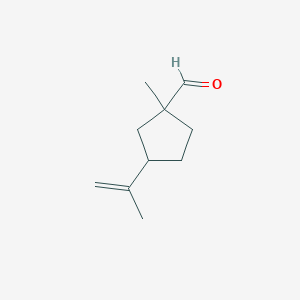

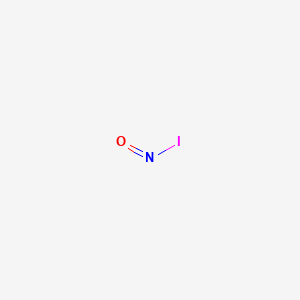
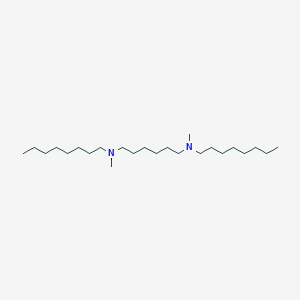

![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
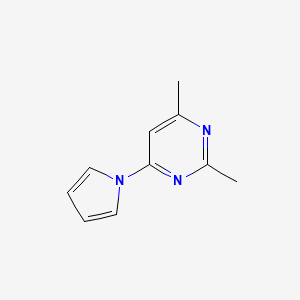
silane](/img/structure/B14621063.png)
